
Trihexadecyl benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexadecyl benzene-1,2,4-tricarboxylate, also known as C16-BTBA, is a novel organic molecule that has gained significant attention due to its unique structure and potential applications in various fields. C16-BTBA is a member of the benzene tricarboxylate family, which is a class of organic compounds that have been extensively studied for their diverse properties and applications. In
Wirkmechanismus
The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules such as drugs, metals, and proteins. These complexes have unique properties that can be exploited for various applications such as drug delivery, catalysis, and sensing.
Biochemical and Physiological Effects
Trihexadecyl benzene-1,2,4-tricarboxylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can form stable complexes with various drugs and proteins, which can enhance their solubility, stability, and bioavailability. In vivo studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can effectively deliver drugs to target tissues and organs, leading to improved therapeutic outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
Trihexadecyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments such as its ease of synthesis, scalability, and low toxicity. However, there are also some limitations such as its hydrophobic nature, which can limit its solubility in aqueous solutions. This can be overcome by using appropriate solvents or by functionalizing Trihexadecyl benzene-1,2,4-tricarboxylate with hydrophilic groups.
Zukünftige Richtungen
There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate. One potential direction is the synthesis of novel Trihexadecyl benzene-1,2,4-tricarboxylate derivatives with improved properties such as solubility, stability, and selectivity. Another direction is the development of Trihexadecyl benzene-1,2,4-tricarboxylate-based materials with unique properties such as high conductivity, magnetism, or optical activity. Finally, the biomedical applications of Trihexadecyl benzene-1,2,4-tricarboxylate can be further explored, particularly in the areas of drug delivery, imaging, and sensing.
Conclusion
In conclusion, Trihexadecyl benzene-1,2,4-tricarboxylate is a novel organic molecule with unique properties and potential applications in various fields. The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate is simple and efficient, and its low toxicity and biocompatibility make it a promising candidate for various biomedical applications. The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate, particularly in the areas of materials science, catalysis, and biomedicine.
Synthesemethoden
The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate involves a simple and efficient one-pot method that has been reported in the literature. The method involves the reaction of 1,2,4-benzenetricarboxylic acid with hexadecanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure Trihexadecyl benzene-1,2,4-tricarboxylate. This synthesis method is scalable and can be easily adapted for large-scale production.
Wissenschaftliche Forschungsanwendungen
Trihexadecyl benzene-1,2,4-tricarboxylate has been extensively studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have unique properties such as high surface area, porosity, and tunable pore size. In catalysis, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity and selectivity. In biomedicine, Trihexadecyl benzene-1,2,4-tricarboxylate has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
120831-54-1 |
|---|---|
Produktname |
Trihexadecyl benzene-1,2,4-tricarboxylate |
Molekularformel |
C57H102O6 |
Molekulargewicht |
883.4 g/mol |
IUPAC-Name |
trihexadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-61-55(58)52-46-47-53(56(59)62-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(51-52)57(60)63-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51H,4-45,48-50H2,1-3H3 |
InChI-Schlüssel |
VMZCSOPLOWCHBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



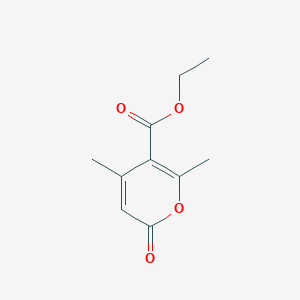
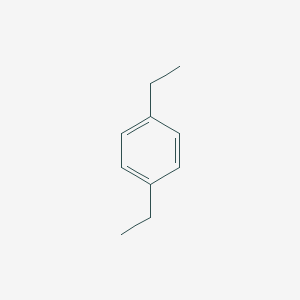




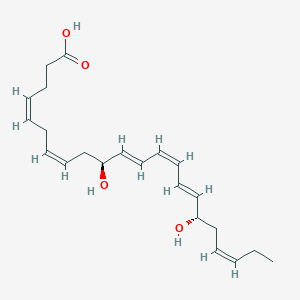

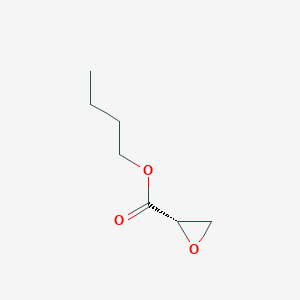
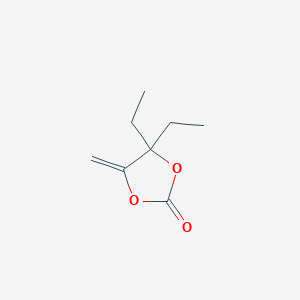

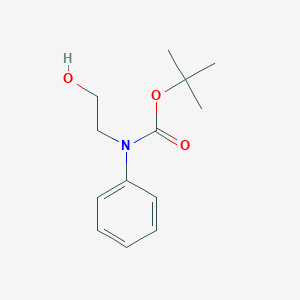
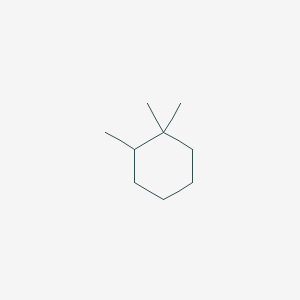
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)